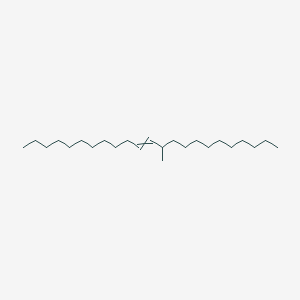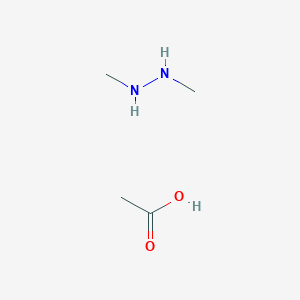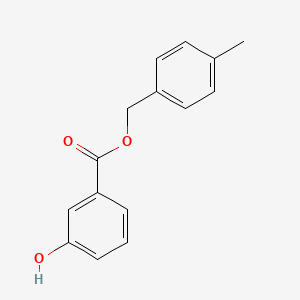
(4-Methylphenyl)methyl 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)methyl 3-hydroxybenzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 3-hydroxybenzoic acid with (4-methylphenyl)methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)methyl 3-hydroxybenzoate typically involves the esterification reaction between 3-hydroxybenzoic acid and (4-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methylphenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of (4-methylphenyl)methyl 3-hydroxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: (4-Methylphenyl)methyl 3-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be used in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. It may also find applications in the manufacture of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid and (4-methylphenyl)methanol. These products can further participate in various biochemical pathways. The aromatic ring of the compound can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxybenzoate: Similar structure but with a methyl group instead of the (4-methylphenyl)methyl group.
Ethyl 3-hydroxybenzoate: Similar structure but with an ethyl group instead of the (4-methylphenyl)methyl group.
(4-Methylphenyl)methyl benzoate: Similar structure but without the hydroxyl group on the benzene ring.
Uniqueness: (4-Methylphenyl)methyl 3-hydroxybenzoate is unique due to the presence of both the (4-methylphenyl)methyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90730-01-1 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl 3-hydroxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-15(17)13-3-2-4-14(16)9-13/h2-9,16H,10H2,1H3 |
Clé InChI |
LNKHORQVLDACEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


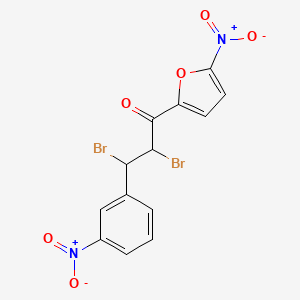
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

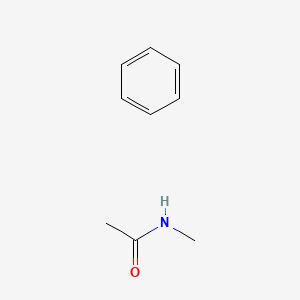
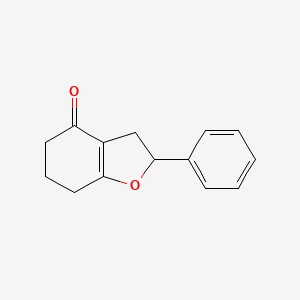

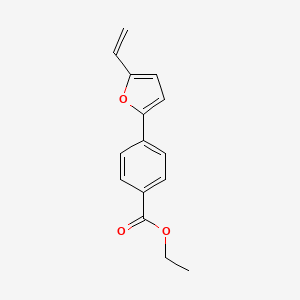

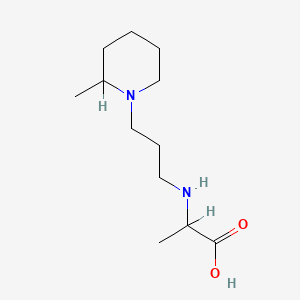
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
